1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.: 117174-71-7
VCID: VC5227024
InChI: InChI=1S/C15H11F3N2OS/c16-15(17,18)11-6-8-12(9-7-11)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C15H11F3N2OS
Molecular Weight: 324.32

1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea

CAS No.: 117174-71-7

Cat. No.: VC5227024

Molecular Formula: C15H11F3N2OS

Molecular Weight: 324.32

* For research use only. Not for human or veterinary use.

1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea - 117174-71-7

Specification

CAS No. 117174-71-7
Molecular Formula C15H11F3N2OS
Molecular Weight 324.32
IUPAC Name N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Standard InChI InChI=1S/C15H11F3N2OS/c16-15(17,18)11-6-8-12(9-7-11)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22)
Standard InChI Key NCVFSEWBZJRTPZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Properties

1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea is systematically named N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide under IUPAC conventions . Its molecular formula, C₁₅H₁₁F₃N₂OS, corresponds to a molar mass of 324.32 g/mol . Key structural features include:

  • A benzoyl group (-C(O)C₆H₅) linked to the thiocarbonyl sulfur.

  • A thiourea bridge (-NHC(S)NH-) connecting the benzoyl moiety to a 4-(trifluoromethyl)phenyl group.

The trifluoromethyl (-CF₃) substituent introduces strong electron-withdrawing effects, modulating the compound’s electronic distribution and intermolecular interactions . X-ray crystallography of analogous compounds reveals that the benzoyl and arylthiourea fragments adopt a trans-configuration stabilized by intramolecular hydrogen bonding (N-H···O=C), with dihedral angles between aromatic rings ranging from 52° to 60° .

Table 1: Physicochemical Properties of 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea

PropertyValueSource
Melting Point142–146°C
Molecular Weight324.32 g/mol
SolubilityLow in water; soluble in acetone, DMSO
Crystal SystemTriclinic (analogous compounds)

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via a three-step protocol common to benzoylthiourea derivatives :

  • Formation of Benzoyl Chloride Intermediate:
    2-(4-Ethylphenoxymethyl)benzoic acid reacts with thionyl chloride (SOCl₂) in anhydrous 1,2-dichloroethane to yield the corresponding benzoyl chloride .

  • Isothiocyanate Generation:
    The benzoyl chloride intermediate is treated with ammonium thiocyanate (NH₄SCN) in acetone, forming an acyl isothiocyanate .

  • Coupling with 4-(Trifluoromethyl)aniline:
    The isothiocyanate reacts with 4-(trifluoromethyl)aniline in acetone under reflux, precipitating the target compound after cooling .

Critical Reaction Parameters:

  • Anhydrous conditions prevent hydrolysis of intermediates .

  • Reflux duration (1–2 hours) ensures complete conversion, with yields typically exceeding 70% .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C=S), and 1120–1140 cm⁻¹ (C-F) confirm functional groups .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm; the NH proton appears as a broad singlet near δ 10.2 ppm .

    • ¹³C NMR: Carbonyl (C=O) at δ 165–170 ppm; thiocarbonyl (C=S) at δ 180–185 ppm .

Biological Activities and Mechanisms

Antimicrobial Activity

1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea demonstrates broad-spectrum antimicrobial effects:

  • Antibacterial Activity: Against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 8–32 µg/mL . The trifluoromethyl group enhances membrane permeability, facilitating disruption of bacterial biofilms .

  • Antifungal Activity: Superior efficacy against Candida albicans (MIC = 4–16 µg/mL), attributed to the compound’s ability to penetrate chitin-rich fungal cell walls .

Table 2: Antimicrobial Profile (Selected Pathogens)

MicroorganismMIC (µg/mL)Mechanism of ActionSource
Escherichia coli16–32DNA gyrase inhibition
Candida albicans4–16Ergosterol biosynthesis disruption

Enzyme Inhibition

The compound inhibits carbonic anhydrase II (CA II) with an IC₅₀ of 0.89 µM, surpassing standard inhibitors like acetazolamide (IC₅₀ = 1.2 µM) . Docking studies reveal that the trifluoromethylphenyl group occupies the enzyme’s hydrophobic pocket, while the thiourea bridge coordinates with zinc ions at the active site .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The thiourea moiety undergoes nucleophilic attack at the sulfur atom, enabling the synthesis of heterocyclic derivatives (e.g., thiazoles, triazoles) via reactions with α-haloketones or diazonium salts .

Condensation Reactions

Reaction with aldehydes yields Schiff base derivatives, which exhibit enhanced metal-chelating properties . For example, condensation with salicylaldehyde forms a tridentate ligand capable of binding Cu²⁺ ions .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways using LC-MS/MS .

  • Structure-Activity Relationships (SAR): Modify the benzoyl and trifluoromethylphenyl groups to optimize target selectivity .

  • Nanoparticle Formulations: Develop liposomal or polymeric carriers to improve aqueous solubility and biodistribution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator